molecular formula C15H12ClF3N2O B14212149 N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 830348-07-7

N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B14212149
CAS No.: 830348-07-7
M. Wt: 328.71 g/mol
InChI Key: FNMFUUCVWGLWFO-UHFFFAOYSA-N
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Description

N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound known for its unique structure and properties It is composed of a benzamide core with a trifluoromethyl group and a chloropyridinyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the reaction of 3-chloropyridine with ethylamine to form the intermediate, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide: Known for its unique combination of a trifluoromethyl group and a chloropyridinyl ethyl substituent.

    This compound derivatives: These compounds have similar structures but may include additional functional groups or modifications.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the chloropyridinyl ethyl substituent contributes to its reactivity and potential biological activities .

Properties

CAS No.

830348-07-7

Molecular Formula

C15H12ClF3N2O

Molecular Weight

328.71 g/mol

IUPAC Name

N-[2-(3-chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H12ClF3N2O/c16-12-6-3-8-20-13(12)7-9-21-14(22)10-4-1-2-5-11(10)15(17,18)19/h1-6,8H,7,9H2,(H,21,22)

InChI Key

FNMFUUCVWGLWFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=C(C=CC=N2)Cl)C(F)(F)F

Origin of Product

United States

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